N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-12(2)9-25-19(28)18-14(5-6-31-18)26-20(25)23-24-21(26)32-10-17(27)22-8-13-3-4-15-16(7-13)30-11-29-15/h3-7,12H,8-11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHJCBRCJACZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 453.5 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine ring. These structural features are associated with various pharmacological activities.
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety often exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A study on related thiourea derivatives showed promising results against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for some derivatives were lower than those of standard drugs like doxorubicin, indicating superior cytotoxic effects .
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF7) |
|---|---|---|---|
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
| Thiourea Derivative | 2.38 µM | 1.54 µM | 4.52 µM |
- Mechanism of Action : The anticancer mechanisms involve the inhibition of EGFR (Epidermal Growth Factor Receptor), induction of apoptosis via annexin V-FITC assays, and modulation of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
| Bacteria | MIC (µg/mL) |
|---|---|
| S. aureus | 625–1250 |
| E. coli | <1000 |
Synthesis and Evaluation
The synthesis of this compound involves multiple steps that require optimization for yield and purity . Preliminary evaluations suggest a broad spectrum of biological activities:
- Cytotoxicity : Exhibits significant cytotoxic effects in vitro.
- Antimicrobial Activity : Potential against various pathogens.
- Pharmacological Applications : May serve as a lead compound for developing new therapeutic agents targeting resistant strains or cancer cells.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of three key regions:
Benzo[d][1,3]dioxole substituent: This moiety is shared with compounds like N-(1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide (), which also incorporates a thioacetamide linker.
Thieno-triazolo-pyrimidinone core: Similar fused heterocycles, such as pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (), are noted for kinase inhibition. The isobutyl substituent at position 4 in the target compound may modulate steric effects and binding affinity compared to analogs with methylpiperazine or chlorophenyl groups .
Thioacetamide linkage : The sulfur bridge is critical for redox activity and hydrogen bonding. For example, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide () uses a similar thioether-acetamide motif, which has been linked to cytotoxicity in cancer cell lines .
Table 1: Key Structural Differences Among Analogs
Analytical Comparisons
NMR Spectroscopy
and highlight how NMR chemical shifts differentiate substituents in structurally related compounds. For instance:
- The benzo[d][1,3]dioxole protons in the target compound would resonate near δ 6.8–7.0 ppm, similar to analogs in .
- The thieno-triazolo-pyrimidinone core’s methylene groups (δ 3.5–4.5 ppm) and carbonyl signals (δ 165–175 ppm) would align with pyrimidinone derivatives in .
LC/MS and Molecular Networking
As per , the target compound’s MS/MS fragmentation pattern would cluster with analogs sharing the thioacetamide linkage (cosine score >0.8). For example, the loss of the isobutyl group (C₄H₉) or benzo[d][1,3]dioxole fragment (C₇H₆O₂) would generate characteristic ions .
Table 3: Hypothetical LC/MS Fragmentation Patterns
Q & A
Q. Spectroscopic techniques :
- NMR spectroscopy : H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methylene/methyl groups (δ 2.5–4.5 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and heterocyclic carbons .
- Mass spectrometry : HRMS provides exact mass matching (e.g., [M+H] within 3 ppm error) .
- X-ray crystallography : For crystalline derivatives, single-crystal X-ray diffraction validates bond angles and spatial arrangement, as seen in related thiazole-triazole hybrids .
Advanced: How can reaction conditions be optimized for the thieno-triazolo-pyrimidinone core synthesis?
Q. Computational-guided optimization :
- Reaction path screening : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, solvent effects on cyclization kinetics can be modeled to select polar aprotic solvents (e.g., DMF) over protic ones .
- Catalyst selection : Lewis acids like ZnCl or Bi(OTf) enhance cyclization efficiency, as shown in analogous triazolo-pyrimidine syntheses .
Experimental validation : Use of design-of-experiments (DoE) matrices to test variables (temperature, stoichiometry) and identify optimal yields. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes .
Advanced: How can contradictions in biological activity data (e.g., antimicrobial vs. antitumor) be resolved?
Q. Mechanistic deconvolution :
- Target profiling : Screen against enzyme panels (e.g., kinases, proteases) to identify primary targets. For example, thieno-triazolo-pyrimidinones often inhibit tyrosine kinases linked to tumor proliferation .
- Cellular assays : Compare cytotoxicity in cancer vs. normal cell lines (e.g., MTT assays). Discrepancies may arise from differential uptake or metabolic activation .
- Resistance studies : Evaluate mutations in target proteins (e.g., via CRISPR-Cas9 knockouts) to confirm specificity .
Data reconciliation : Use meta-analysis of IC values across studies, accounting for assay conditions (e.g., serum concentration, incubation time) .
Advanced: What computational strategies predict reactivity or metabolic pathways of this compound?
Q. In silico modeling :
- Reactivity prediction : Molecular dynamics (MD) simulations assess stability under physiological pH and temperature. Tools like COMSOL Multiphysics model degradation kinetics .
- Metabolite identification : Quantum mechanics/molecular mechanics (QM/MM) simulations predict oxidation sites (e.g., sulfur atoms in thioacetamide) and glucuronidation pathways .
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to cytochrome P450 enzymes (e.g., CYP3A4), guiding toxicity assessments .
Advanced: How can structural modifications enhance solubility without compromising activity?
Q. Rational design approaches :
- Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzo[d][1,3]dioxole methyl position to improve aqueous solubility .
- PEGylation : Attach polyethylene glycol (PEG) chains to the acetamide nitrogen, balancing hydrophilicity and passive diffusion .
- Salt formation : Screen counterions (e.g., mesylate, hydrochloride) using Hansen solubility parameters to optimize crystallinity .
Advanced: What analytical methods resolve enantiomeric impurities in chiral derivatives?
Q. Chiral separation techniques :
- HPLC with chiral columns : Use amylose- or cellulose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Mobile phase optimization (e.g., hexane:isopropanol gradients) enhances resolution .
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions (e.g., TD-DFT) .
- Crystallographic twinning analysis : For racemic crystals, refine X-ray data with twin laws to quantify enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
